molecular formula C12H16N2O2 B078713 N-cyclohexyl-4-nitroaniline CAS No. 13663-59-7

N-cyclohexyl-4-nitroaniline

Cat. No. B078713
CAS RN: 13663-59-7
M. Wt: 220.27 g/mol
InChI Key: DWNVLQGHNLUJTJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-nitroaniline is a chemical compound with the CAS Number: 13663-59-7 . It has a molecular weight of 220.27 and is usually in powder form .


Synthesis Analysis

The synthesis of anilines, such as N-cyclohexyl-4-nitroaniline, can involve various methods. One common method is the reduction of nitroarenes . This process involves the use of silver (Ag) and gold (Au) nanoparticles, which are widely used materials for the synthesis of nanocatalytic assemblies . Sodium borohydride (NaBH4) is often used as a reductant during the chemical reduction of nitroanilines .


Molecular Structure Analysis

The molecular structure of N-cyclohexyl-4-nitroaniline is represented by the InChI Code: 1S/C12H16N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13H,1-5H2 . This indicates that the molecule is composed of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The chemical reduction of 4-nitroaniline, a highly toxic pollutant, into a less harmful or useful counterpart has been explored . This process involves the use of various nanocatalytic systems .


Physical And Chemical Properties Analysis

N-cyclohexyl-4-nitroaniline is a powder with a melting point of 103-105 degrees Celsius .

Scientific Research Applications

Chemical Properties and Storage

“N-cyclohexyl-4-nitroaniline” is a chemical compound with the CAS Number: 13663-59-7. It has a molecular weight of 220.27 and is typically stored at room temperature. It is a powder in physical form .

Use in Catalytic Reductions

“N-cyclohexyl-4-nitroaniline” can be used in the catalytic reductions of nitroaromatic compounds over heterogeneous catalysts with rhenium sub-nanostructures . This process is particularly important for the decomposition of nitroaromatic compounds (NACs), which are key contaminants of anthropogenic origin .

Production of Aromatic Amines

The catalytic reductions of NACs result in aromatic amines (AAMs), which are fine chemical products and serve as key building blocks for the large-scale synthesis of pharmaceuticals .

Development of New Catalysts

“N-cyclohexyl-4-nitroaniline” can be used in the development of new catalysts that increase the efficiency of NAC reduction . Catalysts based on metal nanoparticles are important because they significantly enhance the conversions of NACs .

Remediation of NACs

“N-cyclohexyl-4-nitroaniline” can be used in the remediation of NACs. NACs are carcinogenic, tumourigenic, toxic, genotoxic, or reproductive-toxic . Therefore, considerable efforts have been made to effectively remediate NACs .

Industrial Pollutant Removal

“N-cyclohexyl-4-nitroaniline” can be used in the removal methodologies associated with 4-nitroaniline (4-NA), a non-biodegradable, chemically resistive, highly reactive noxious waste and a persistent pollutant .

Safety and Hazards

N-cyclohexyl-4-nitroaniline is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for understanding the model reaction of nitroaniline reduction involve studying the kinetics, mechanisms, and thermodynamics . This will require a comprehensive and critical study of the latest modifications used in the synthesis of these catalytic systems .

properties

IUPAC Name

N-cyclohexyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNVLQGHNLUJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396698
Record name N-cyclohexyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13663-59-7
Record name N-cyclohexyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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